![molecular formula C17H19FN2O2S B2436719 1-Benzyl-4-(3-fluorophenyl)sulfonylpiperazine CAS No. 667912-09-6](/img/structure/B2436719.png)
1-Benzyl-4-(3-fluorophenyl)sulfonylpiperazine
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Description
“1-Benzyl-4-(3-fluorophenyl)sulfonylpiperazine” is a chemical compound with the molecular formula C17H19FN2O2S . It has an average mass of 334.408 Da .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-(3-fluorophenyl)sulfonylpiperazine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a benzyl group and a (3-fluorophenyl)sulfonyl group .Scientific Research Applications
Synthesis and Chemical Properties
1-Benzyl-4-(3-fluorophenyl)sulfonylpiperazine might be related to the synthesis of complex chemical compounds and intermediates used in various industries. For example, in the pharmaceutical sector, the compound 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, is synthesized through a cross-coupling reaction. The synthesis involves handling complex molecules and intermediates, highlighting the intricate processes often associated with the development of pharmaceuticals and other chemicals (Qiu et al., 2009).
Antibody Development and Environmental Applications
Antibodies, due to their high specificity, are extensively used in analytical assays for clinical, food, and environmental research. The development of antibodies and their application in assays such as ELISA and immunosensors, particularly for detecting substances like herbicides, pollutants, and veterinary drugs, is a significant area of research. This not only aids in understanding the environmental impact of various chemicals but also helps in ensuring food safety and controlling risks associated with environmental pollutants (Fránek & Hruška, 2018).
Drug Development and Therapeutic Applications
The development of sulfonamide inhibitors has significant implications in drug discovery and development. Sulfonamide compounds, due to their bacteriostatic properties, are essential in the treatment of bacterial infections and conditions caused by other microorganisms. The sulfonamide moiety is present in various clinically used drugs, highlighting its importance in addressing a range of health issues, including glaucoma, inflammation, and certain infections. Research into sulfonamide inhibitors covers a wide array of potential therapeutic applications, making it a cornerstone of pharmaceutical research and development (Gulcin & Taslimi, 2018).
Environmental Degradation and Toxicology
The study of environmental degradation, particularly of polyfluoroalkyl chemicals, is critical in understanding the fate and impact of these substances in the environment. These chemicals, often used in industrial and commercial applications, can degrade into perfluoroalkyl acids (PFAAs) which have been associated with toxic profiles. Understanding the microbial degradation pathways, the formation of degradation intermediates, and the overall environmental fate of these chemicals is vital for assessing their environmental impact and for formulating regulations to mitigate potential risks (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
1-benzyl-4-(3-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-16-7-4-8-17(13-16)23(21,22)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUVVUGNLBLLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(3-fluorophenyl)sulfonylpiperazine |
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